molecular formula C31H36O14 B1248132 Cypellogin C

Cypellogin C

Cat. No. B1248132
M. Wt: 632.6 g/mol
InChI Key: JZWMWNFZJXHMLJ-HBAAEAASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cypellogin C is a natural product found in Eucalyptus cypellocarpa with data available.

Scientific Research Applications

Toxin Identification and Characteristics

A significant study identified a novel toxin in the culture supernatant of Clostridium perfringens type C, which shows homology to large clostridial cytotoxins. This toxin, named TpeL, was purified and analyzed, revealing its structural and toxicological properties. The findings emphasized TpeL as a novel toxin similar to large clostridial cytotoxins, expanding the understanding of bacterial toxin diversity (Amimoto, Noro, Oishi, & Shimizu, 2007).

Cytochrome c Release Mechanisms

A detailed study explored the mechanisms of cytochrome c (Cyt c) release from mitochondria, crucial for understanding apoptotic pathways. It highlighted how various stimuli induce the permeabilization of the mitochondrial outer membrane, facilitating Cyt c release, a key process in apoptosis (Garrido et al., 2006).

Cystatin C in Cardiovascular Disease

Research on Cystatin C (cys-C), a biomarker in cardiovascular disease, revealed its significance beyond its traditional role in estimating renal function. The study correlated high plasma levels of cys-C with adverse outcomes in various cardiovascular diseases, providing insights into its potential role in pathophysiology (Angelidis et al., 2013).

Discovery of Cypellogins

The isolation and structural elucidation of cypellogins A, B, and C from Eucalyptus cypellocarpa were documented, marking an important discovery in the field of natural product chemistry. These acylated flavonol glycosides contribute to the expanding knowledge of plant-derived compounds (Kasajima et al., 2005).

Multifunctional Role of Cytochrome c

A comprehensive review outlined the multifunctional roles of Cytochrome c (cyt c), emphasizing its flexibility and various functions in different cellular contexts. This highlighted cyt c's involvement in oxidative phosphorylation, apoptosis, redox sensing, and its role in the mitochondrial oxidative folding machinery (Alvarez-Paggi et al., 2017).

properties

Molecular Formula

C31H36O14

Molecular Weight

632.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C31H36O14/c1-31(2,41)15-6-3-13(4-7-15)29(40)42-12-21-23(36)25(38)26(39)30(44-21)45-28-24(37)22-19(35)10-16(32)11-20(22)43-27(28)14-5-8-17(33)18(34)9-14/h5,8-11,13,15,21,23,25-26,30,32-36,38-39,41H,3-4,6-7,12H2,1-2H3/t13?,15?,21-,23+,25+,26-,30+/m1/s1

InChI Key

JZWMWNFZJXHMLJ-HBAAEAASSA-N

Isomeric SMILES

CC(C)(C1CCC(CC1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

Canonical SMILES

CC(C)(C1CCC(CC1)C(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

synonyms

cypellogin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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